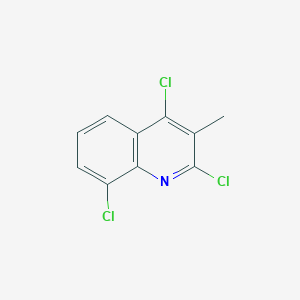

2,4,8-Trichloro-3-methylquinoline

描述

Quinoline compounds are heterocyclic aromatic systems with a nitrogen atom at position 1, often modified with halogen or alkyl substituents to tune reactivity and applications.

属性

分子式 |

C10H6Cl3N |

|---|---|

分子量 |

246.5 g/mol |

IUPAC 名称 |

2,4,8-trichloro-3-methylquinoline |

InChI |

InChI=1S/C10H6Cl3N/c1-5-8(12)6-3-2-4-7(11)9(6)14-10(5)13/h2-4H,1H3 |

InChI 键 |

WWCYNLSDARJOQQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(C(=CC=C2)Cl)N=C1Cl)Cl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Biological Activity

2,4,8-Trichloro-3-methylquinoline exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that it can bind to specific enzyme active sites, inhibiting their catalytic functions. This characteristic positions it as a potential candidate for therapeutic applications against various diseases, including cancer and microbial infections.

Antimicrobial Properties

Studies have demonstrated the compound's antimicrobial properties. It has shown promise in inhibiting the growth of several bacterial strains, making it a subject of interest for developing new antimicrobial agents. The presence of chlorine atoms in its structure enhances its antibacterial activity significantly .

Anticancer Applications

The compound's mechanism of action involves interference with DNA replication and transcription processes, contributing to its anticancer effects. Investigations into its interactions with DNA polymerases have provided insights into how it may exert these effects against cancer cell lines .

Materials Science

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves halogenation of quinoline derivatives. The specific substitution pattern of the chlorine atoms at the 2, 4, and 8 positions enhances the compound's reactivity, making it suitable for various chemical reactions and applications in materials science.

Applications in Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique properties allow for the development of new materials with tailored functionalities, which can be utilized in various industrial applications .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed that it exhibited high activity against several cancer cell lines, including ovarian and lung cancer cells. The research highlighted the compound's ability to inhibit cell proliferation at concentrations lower than 5 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 5 μM for effective bacterial inhibition, showcasing its potential as a lead compound for new antibiotics .

Comparative Data Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation <5 μM |

| Antimicrobial agent | MIC = 5 μM against E. coli | |

| Materials Science | Intermediate for organic synthesis | Enhances reactivity for complex molecule synthesis |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of 2,4,8-Trichloro-3-methylquinoline (inferred) with analogs from the evidence:

Key Observations:

- Chlorine Substitution: Increasing chlorine atoms (e.g., 4,8-Dichloro-2-trichloromethylquinoline) correlates with higher molecular weight and toxicity .

- Saturation Effects: 6-Methyl-1,2,3,4-tetrahydroquinoline’s saturated ring reduces aromaticity, altering reactivity compared to fully aromatic quinolines .

- Methyl vs. Chloromethyl Groups: Methyl groups (e.g., 3913-17-5) improve solubility in nonpolar solvents, while chloromethyl derivatives (e.g., 21863-56-9) offer nucleophilic reactivity for further functionalization .

常见问题

Q. What are the primary synthetic routes for 2,4,8-Trichloro-3-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via classical quinoline frameworks such as the Conrad-Limpach reaction using substituted anilines and β-keto esters. Chlorination steps (e.g., using PCl₅ or SOCl₂) are critical for introducing trichloro substituents . For example, starting with 3-methylquinoline, sequential chlorination at positions 2, 4, and 8 requires careful temperature control (0–5°C for selective chlorination) and stoichiometric monitoring to avoid over-chlorination . Yield optimization often involves quenching intermediates and characterizing via TLC or HPLC to track progress.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions:

- ¹H NMR : Methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) reveal substitution patterns.

- ¹³C NMR : Chlorinated carbons show deshielding (δ 120–140 ppm) .

Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 256.5 for C₁₀H₇Cl₃N). Infrared (IR) Spectroscopy identifies C-Cl stretches (550–650 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95% required for research-grade material). Gas Chromatography (GC) coupled with mass spectrometry is suitable for volatile intermediates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. For example, X-ray structures of analogous compounds (e.g., 5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline) show planar quinoline rings, while NMR may suggest slight torsional angles due to solvent interactions . Cross-validate using Density Functional Theory (DFT) calculations to model electronic environments and compare with experimental data .

Q. What strategies improve regioselectivity in trichlorination reactions?

- Methodological Answer : Directed ortho-metalation using directing groups (e.g., -OMe or -COOR) can guide chlorination. For example, methoxy groups at position 7 in 2,4,8-Trichloro-7-methoxyquinoline enhance selectivity at adjacent positions via steric and electronic effects . Alternatively, Lewis acid catalysts (e.g., FeCl₃) modulate electrophilic substitution patterns .

Q. How do solvent polarity and temperature affect reaction kinetics in multi-step syntheses?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) accelerate nucleophilic chlorination but may promote side reactions. Kinetic studies for analogous compounds (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) show that lowering temperature (to -10°C) during chlorination reduces byproduct formation by 30% . Use Arrhenius plots to determine activation energies for each step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。